molecular formula C18H17N3O3S2 B11647494 4-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzamide

4-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzamide

Cat. No.: B11647494
M. Wt: 387.5 g/mol
InChI Key: PLNNWHHAKJSOTM-UHFFFAOYSA-N
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Description

4-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzamide is a complex organic compound with the molecular formula C18H17N3O3S2. This compound is part of the benzothiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzamide typically involves the condensation of 6-ethoxy-1,3-benzothiazol-2-amine with an appropriate acylating agent, followed by further functionalization. Common solvents used in these reactions include acetonitrile, dioxane, ethanol, methanol, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

Industrial Production Methods

These methods would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

4-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-1,3-benzothiazol-2-amine
  • 2-(6-Ethoxy-1,3-benzothiazol-2-yl)amino-2-oxoethyl 4-ethyl-1-piperazinecarbodithioate
  • Allyl (6-ethoxy-1,3-benzothiazol-2-yl)sulfanylacetate

Uniqueness

4-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzamide is unique due to its specific functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H17N3O3S2

Molecular Weight

387.5 g/mol

IUPAC Name

4-[[2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C18H17N3O3S2/c1-2-24-13-7-8-14-15(9-13)26-18(21-14)25-10-16(22)20-12-5-3-11(4-6-12)17(19)23/h3-9H,2,10H2,1H3,(H2,19,23)(H,20,22)

InChI Key

PLNNWHHAKJSOTM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

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